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Compound of Interest

Compound Name: 3-(2-Tert-butylphenoxy)azetidine

Cat. No.: B1395495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted
physicochemical properties of the novel heterocyclic compound, 3-(2-Tert-
butylphenoxy)azetidine. This document is intended to serve as a foundational resource for
researchers in medicinal chemistry, pharmacology, and drug development, offering critical data
and methodologies for the handling, characterization, and further investigation of this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of 3-(2-Tert-butylphenoxy)azetidine are
summarized in the table below. These values are a combination of experimentally known data
and computationally predicted parameters, providing a robust profile for this compound.
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Property Value Source

3-(2-tert-
butylphenoxy)azetidine

IUPAC Name

CAS Number 1146956-90-2 [1]
Molecular Formula C13H1oNO [1]
Molecular Weight 205.3 g/mol [1]
Physical State Yellow oil / Liquid [1]
Predicted Boiling Point 315.8 £ 35.0 °C at 760 mmHg Computational Prediction
Predicted pKa (Basic) 85+0.2 Computational Prediction
Predicted logP 3.1+03 Computational Prediction

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties
are outlined below. These protocols are based on established analytical techniques and can be
adapted for the specific analysis of 3-(2-Tert-butylphenoxy)azetidine.

Determination of Melting Point (Solidification Point of
0il)

Given that 3-(2-Tert-butylphenoxy)azetidine is an oil at room temperature, its melting point is
more accurately described as its solidification or pour point.

Principle: The solidification point of an oil is determined by cooling a sample in a capillary tube
and observing the temperature at which it ceases to flow.

Apparatus:
e Capillary tubes

e Cooling bath (e.g., dry ice/acetone or a cryostat)
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» Calibrated thermometer or thermocouple

e \ortex mixer

Procedure:

A small amount of the oil is introduced into a capillary tube.

The capillary tube is securely attached to a thermometer or thermocouple.

The assembly is placed in a cooling bath.

The temperature is gradually lowered while periodically tilting the capillary tube.

The solidification point is recorded as the temperature at which the oil no longer flows when
the tube is tilted.

Determination of Boiling Point

Principle: The boiling point is determined using the micro-reflux technique, which is suitable for
small sample volumes. The temperature of the vapor in equilibrium with the boiling liquid is
measured.

Apparatus:

Micro-reflux apparatus (or a small-scale distillation setup)

Heating mantle or oil bath

Calibrated thermometer

Boiling chips
Procedure:

o A small volume (a few milliliters) of 3-(2-Tert-butylphenoxy)azetidine is placed in a micro-
distillation flask along with a few boiling chips.
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e The apparatus is assembled, ensuring the thermometer bulb is positioned in the vapor
phase, just below the side arm of the distillation head.

o The sample is heated gently until it begins to boil and a reflux ring of condensate is observed
on the walls of the flask, rising to the level of the thermometer bulb.

e The temperature is recorded when it stabilizes, which corresponds to the boiling point of the
liquid. The atmospheric pressure should also be recorded, and a pressure correction can be
applied if necessary.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa of the basic azetidine nitrogen can be determined by potentiometric titration.
A solution of the compound is titrated with a standard acid, and the pH is monitored as a
function of the volume of titrant added. The pKa is the pH at which the compound is 50%
protonated.

Apparatus:

e pH meter with a calibrated electrode
e Burette

 Stir plate and stir bar

o Beaker

Procedure:

o A precisely weighed amount of 3-(2-Tert-butylphenoxy)azetidine is dissolved in a suitable
solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure
solubility).

e The solution is placed in a beaker with a stir bar and the pH electrode is immersed in the
solution.

e The solution is titrated with a standardized solution of a strong acid (e.g., HCI).

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1395495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e The pH is recorded after each incremental addition of the acid.

e Atitration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-
equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition
Coefficient)

Principle: The shake-flask method is the classical approach for determining the octanol-water
partition coefficient (logP). The compound is partitioned between n-octanol and water, and the
concentration in each phase is measured to determine the partition coefficient.

Apparatus:

Separatory funnel or vials

Shaker or rotator

UV-Vis spectrophotometer or HPLC system for concentration analysis

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Procedure:

Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a separatory
funnel or vial.

e A known amount of 3-(2-Tert-butylphenoxy)azetidine is added to the two-phase system.

e The mixture is shaken or rotated for a sufficient time to allow for equilibrium to be reached
(e.g., 24 hours).

e The mixture is then allowed to stand until the two phases have completely separated.

» Aliquots are carefully taken from both the n-octanol and the agueous phases.
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e The concentration of the compound in each phase is determined using a suitable analytical
method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC.

» The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase.

e The logP is then calculated as the base-10 logarithm of P.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent
physicochemical characterization of 3-(2-Tert-butylphenoxy)azetidine.
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Caption: General workflow for the synthesis and physicochemical characterization of 3-(2-Tert-
butylphenoxy)azetidine.

Biological Context and Potential

While specific biological data for 3-(2-Tert-butylphenoxy)azetidine is not yet publicly
available, the structural motifs present in the molecule, namely the azetidine ring and the
phenoxy group, are found in numerous biologically active compounds.
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» Azetidine Derivatives: The strained four-membered azetidine ring is a key component in
various pharmaceuticals and bioactive molecules. It can act as a rigid scaffold to orient
functional groups for optimal interaction with biological targets and can influence properties
such as metabolic stability and cell permeability. Azetidine-containing compounds have
shown a wide range of activities, including antibacterial, antiviral, and enzyme inhibitory
effects.

e Phenoxy Derivatives: The phenoxy moiety is prevalent in many drug classes. The nature and
position of substituents on the phenyl ring can significantly modulate the pharmacological
activity, selectivity, and pharmacokinetic properties of a molecule. For instance, phenoxy
derivatives are known to exhibit activities such as antimicrobial, anti-inflammatory, and CNS
effects.

The combination of the azetidine and 2-tert-butylphenoxy moieties in 3-(2-Tert-
butylphenoxy)azetidine presents a unique chemical space for the exploration of novel
biological activities. Further research into its pharmacological profile is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1395495?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

